molecular formula C9H17NO B13198205 1-(3-Ethylpiperidin-3-yl)ethan-1-one

1-(3-Ethylpiperidin-3-yl)ethan-1-one

Cat. No.: B13198205
M. Wt: 155.24 g/mol
InChI Key: AIFYXKAXSQNSPD-UHFFFAOYSA-N
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Description

1-(3-Ethylpiperidin-3-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpiperidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of piperidine derivatives. For instance, the reaction of 3-ethylpiperidine with ethanoyl chloride under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylpiperidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyridinyl)ethan-1-one: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    1-(3-Indolizinyl)ethan-1-one: Contains an indolizine ring, showing different biological activities.

Uniqueness

1-(3-Ethylpiperidin-3-yl)ethan-1-one is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. Its ethyl substitution at the piperidine ring differentiates it from other piperidine derivatives, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-ethylpiperidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-9(8(2)11)5-4-6-10-7-9/h10H,3-7H2,1-2H3

InChI Key

AIFYXKAXSQNSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1)C(=O)C

Origin of Product

United States

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